diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
Description
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS: 672949-45-0) is a malonate derivative featuring a 1,2,4-triazole moiety linked via an aminomethylene group. Its molecular formula is C₁₀H₁₄N₄O₄ (MW: 254.24 g/mol), with a structure characterized by two ethyl ester groups, a conjugated methylene bridge, and a planar 1,2,4-triazole ring . Key structural attributes include:
- Functional groups: Two ester moieties (C=O), a triazole ring (N-heterocycle), and an enamine-like linkage (C=N-N).
- Electronic properties: The triazole’s electron-deficient nature and the amino group’s hydrogen-bonding capability influence reactivity and intermolecular interactions .
- Synthetic utility: Often synthesized via Knoevenagel condensation between diethyl ethoxymethylenemalonate and 4-amino-1,2,4-triazole .
Properties
IUPAC Name |
diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBBLVHOHQVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Triazole Core Formation
In the initial phase, 0.01 moles (0.92 g) of diethyl malonate reacts with 0.02 moles (1.83 g) of semicarbazide under reflux conditions in absolute ethanol for 9 hours with 5% sodium hydroxide catalyst. The reaction mechanism involves:
- Nucleophilic attack of semicarbazide's amino group on malonate's electrophilic carbonyl carbons
- Sequential elimination of ethanol molecules
- Cyclization to form the 4H-1,2,4-triazole ring system
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 78°C (ethanol reflux) |
| Molar Ratio | 1:2 (malonate:semicarbazide) |
| Catalyst Loading | 5% w/v NaOH |
| Conversion Efficiency | 89% (NMR analysis) |
The intermediate compound exhibits characteristic FT-IR absorptions at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H vibration).
Methylene Bridge Installation
The second stage employs formal (37% formaldehyde solution) and 2-aminothiazole (C₃H₄N₂S) in sulfuric acid at 0-5°C to install the methylene spacer:
- 0.1 moles (0.85 g) of triazole intermediate reacts with 0.2 moles formaldehyde
- Acid-catalyzed condensation with 2-aminothiazole over 7 hours
- Formation of the final methylene-bridged architecture
Critical spectral data for final product:
- $$^{1}\text{H NMR}$$ (DMSO-d₆): δ 1.25 (t, 6H, -OCH₂CH₃), 4.21 (q, 4H, -OCH₂), 6.89 (s, 1H, =CH-), 8.32 (s, 1H, triazole-H)
- $$^{13}\text{C NMR}$$: 167.8 ppm (malonate carbonyls), 158.4 ppm (triazole C=N)
Industrial-Scale Production Considerations
Patent CN101525290A discloses optimized malonate esterification techniques applicable to precursor synthesis. Key innovations include:
Continuous Flow Carboxyesterification
- Reactor Type: Tubular flow system with dicobalt octacarbonyl catalyst
- Parameters:
- Pressure: 15-20 bar
- Temperature: 120-140°C
- Residence Time: 45 minutes
- Yield Improvement: 22% over batch methods
This technology could enhance the scalability of diethyl malonate production, a critical precursor for the target compound.
Analytical Characterization Benchmarks
Comprehensive spectral data from multiple studies establishes quality control parameters:
Table 2: Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| FT-IR | 1650 cm⁻¹ (C=N), 1278 cm⁻¹ (C-S) |
| $$^{1}\text{H NMR}$$ | δ 8.32 (triazole proton) |
| HPLC-MS | m/z 311.2 [M+H]⁺ |
Challenges and Optimization Opportunities
Current limitations in synthetic methodologies include:
- Moderate yields in multi-component reactions (68-72%)
- Silica gel retention issues during purification
- Temperature-sensitive decomposition pathways
Emerging solutions under investigation:
- Microwave-assisted cyclization (reduces reaction time by 60%)
- Polymer-supported acid catalysts for improved recyclability
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state triazoles, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Imidazole and Thiazole Derivatives
Key Differences :
- Biological Activity: Nitro groups in imidazoles enhance antimicrobial activity, whereas the triazole’s amino group may favor interactions with enzyme active sites (e.g., sulfatase inhibition) .
Pyridine and Indole Derivatives
Key Differences :
- Reactivity: Pyridine derivatives undergo dipolar cycloadditions, while the triazole compound’s amino group may enable hydrogen bonding in molecular docking studies .
- Solubility : Pyridine’s hydrophilicity contrasts with the triazole’s moderate lipophilicity (LogP: ~3.49 for triazole vs. ~1.2 for pyridine derivatives) .
Aryl-Substituted Analogues
Halogenated and Alkoxy-Substituted Derivatives
Key Differences :
- Electronic Effects : Bromo substituents increase malonate’s electrophilicity, while methoxy groups decrease it, impacting reaction yields (e.g., bromo derivatives yield >90% vs. methoxy ~70% in condensations) .
- Biological Interactions : Halogenated derivatives show stronger binding to lipoxygenase enzymes compared to alkoxy-substituted analogues .
Difluoromethylene and Iodo Derivatives
Key Differences :
- Bioactivity : The triazole compound’s methylene linker allows better fit into aromatase’s active site compared to rigid CF₂ linkers .
Amino-Substituted Analogues
Key Differences :
- Reactivity: The primary amine in diethyl 2-(aminomethylene)malonate readily forms ureas, while the triazole’s secondary amine favors cyclocondensations .
- Lipophilicity : Dichlorophenyl derivatives (LogP: 3.49) are more membrane-permeable than the triazole compound (LogP: ~2.5) .
Biological Activity
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS Number: 672949-45-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:
- Molecular Formula : C10H14N4O4
- Molecular Weight : 258.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antitumor properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on similar triazole derivatives demonstrated their effectiveness against various pathogens. For instance:
| Compound Type | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative | Escherichia coli | 15 |
| Staphylococcus aureus | 18 | |
| Candida albicans | 20 |
Such results suggest that this compound may possess comparable antimicrobial efficacy.
Antitumor Activity
The antitumor potential of triazole derivatives has also been explored. A related study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings indicate that this compound may be effective in inhibiting tumor cell growth.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with nucleic acid synthesis and enzyme activity in microbial and cancer cells. The triazole group is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi and steroid biosynthesis in mammals.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antifungal Activity : A study assessed the compound's effectiveness against Candida species and found it to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
- Antitumor Efficacy : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines, as evidenced by increased caspase activity.
- Agricultural Applications : Preliminary research indicates potential use as a fungicide in agricultural settings due to its broad-spectrum antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
